molecular formula C22H26N4O9 B12992999 Bis((1H-indol-3-yl)methanamine) dioxalate hydrate

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate

Cat. No.: B12992999
M. Wt: 490.5 g/mol
InChI Key: LGQAFMJDJUSZCH-UHFFFAOYSA-N
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Description

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is a chemical compound with the molecular formula C22H26N4O9 and a molecular weight of 490.46 g/mol This compound is known for its unique structure, which includes two indole units connected by a methanamine bridge and stabilized by dioxalate and hydrate components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate typically involves an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. A green approach using taurine as a catalyst and water as a solvent under sonication conditions has been reported to be effective . This method is eco-friendly, inexpensive, and efficient, yielding the desired product in excellent yields (59-90%).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indole compounds.

Scientific Research Applications

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate involves its interaction with specific molecular targets and pathways. The indole units in the compound can interact with various biological molecules, influencing cellular processes and pathways. For example, the compound may bind to proteins or enzymes, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is unique due to its specific structure, which includes the dioxalate and hydrate components. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H26N4O9

Molecular Weight

490.5 g/mol

IUPAC Name

1H-indol-3-ylmethanamine;oxalic acid;hydrate

InChI

InChI=1S/2C9H10N2.2C2H2O4.H2O/c2*10-5-7-6-11-9-4-2-1-3-8(7)9;2*3-1(4)2(5)6;/h2*1-4,6,11H,5,10H2;2*(H,3,4)(H,5,6);1H2

InChI Key

LGQAFMJDJUSZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN.C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O

Origin of Product

United States

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